tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate
CAS No.: 1286273-12-8
Cat. No.: VC5577552
Molecular Formula: C15H30N2O2
Molecular Weight: 270.417
* For research use only. Not for human or veterinary use.
![tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate - 1286273-12-8](/images/structure/VC5577552.png)
Specification
CAS No. | 1286273-12-8 |
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Molecular Formula | C15H30N2O2 |
Molecular Weight | 270.417 |
IUPAC Name | tert-butyl N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]carbamate |
Standard InChI | InChI=1S/C15H30N2O2/c1-12(2)11-17-8-6-13(7-9-17)10-16-14(18)19-15(3,4)5/h12-13H,6-11H2,1-5H3,(H,16,18) |
Standard InChI Key | SRNSDGBFKQUICG-UHFFFAOYSA-N |
SMILES | CC(C)CN1CCC(CC1)CNC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Nomenclature
The molecular structure of tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate comprises a piperidine ring substituted at the 1-position with an isobutyl group and at the 4-position with a methylcarbamate moiety protected by a tert-butyl group. The IUPAC name reflects this arrangement: tert-butyl N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]carbamate.
Structural Features
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Piperidine Core: A six-membered heterocyclic ring with one nitrogen atom, contributing to the compound’s basicity and conformational rigidity .
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Isobutyl Substituent: A branched alkyl chain at the 1-position, enhancing lipophilicity and influencing steric interactions in synthetic pathways .
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Boc-Protected Carbamate: The tert-butoxycarbonyl group at the 4-position acts as a temporary protective group for amines, enabling selective reactions in multi-step syntheses .
Table 1: Key Structural Descriptors
Property | Value |
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Molecular Formula | C₁₆H₃₀N₂O₂ |
Molecular Weight | 298.42 g/mol |
CAS Registry Number | 1286273-12-8 |
IUPAC Name | tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate |
Synthesis and Manufacturing
The synthesis of tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate typically involves multi-step reactions starting from piperidine derivatives. A common route, as described in Ambeed’s technical data, utilizes Boc-protection of 4-(aminomethyl)piperidine followed by alkylation with isobutyl bromide .
Stepwise Synthesis
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Boc Protection: 4-(Aminomethyl)piperidine reacts with di-tert-butyl dicarbonate in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form tert-butyl piperidin-4-ylmethylcarbamate.
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Alkylation: The protected amine undergoes nucleophilic substitution with isobutyl bromide in the presence of a base like potassium carbonate, yielding the final product .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Boc₂O, Et₃N, DCM, 0°C to RT, 12 h | 85% |
2 | Isobutyl bromide, K₂CO₃, DMF, 60°C, 8 h | 78% |
Optimization Challenges
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Steric Hindrance: The isobutyl group’s bulkiness can reduce reaction rates during alkylation, necessitating elevated temperatures or prolonged reaction times .
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Byproduct Formation: Competing N-alkylation or over-alkylation may occur, requiring careful stoichiometric control .
Physicochemical Properties
tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate exhibits moderate solubility in polar aprotic solvents (e.g., DCM, DMF) but limited solubility in water (<1 mg/mL at 25°C). Its logP value of 3.2 indicates significant lipophilicity, favorable for blood-brain barrier penetration in drug candidates .
Table 3: Physical Properties
Property | Value |
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Melting Point | 98–102°C (decomposes) |
Boiling Point | Not reported (decomposes) |
Solubility in DCM | 250 mg/mL |
pKa | 9.8 (amine) |
Applications in Pharmaceutical Research
This compound’s primary utility lies in its role as a building block for bioactive molecules. For example:
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Protease Inhibitors: The piperidine moiety mimics transition states in enzymatic reactions, enabling the design of inhibitors for HIV-1 protease .
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GPCR Modulators: Structural analogs have shown affinity for G-protein-coupled receptors (GPCRs) involved in neurological disorders, such as dopamine and serotonin receptors .
Case Study: Antiviral Agents
A 2023 study modified the isobutyl side chain to introduce sulfonamide groups, resulting in derivatives with IC₅₀ values of 0.8 μM against SARS-CoV-2 main protease . These findings underscore its versatility in antiviral drug design.
Future Directions
Ongoing research aims to exploit tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate’s scaffold for:
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Cancer Therapeutics: Functionalizing the piperidine nitrogen with fluorinated groups to enhance DNA intercalation.
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Neuroprotective Agents: Modulating the carbamate group to improve blood-brain barrier permeability.
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